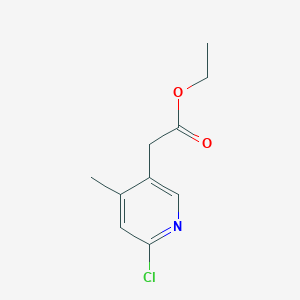

Ethyl 2-(6-chloro-4-methylpyridin-3-YL)acetate

Description

Properties

Molecular Formula |

C10H12ClNO2 |

|---|---|

Molecular Weight |

213.66 g/mol |

IUPAC Name |

ethyl 2-(6-chloro-4-methylpyridin-3-yl)acetate |

InChI |

InChI=1S/C10H12ClNO2/c1-3-14-10(13)5-8-6-12-9(11)4-7(8)2/h4,6H,3,5H2,1-2H3 |

InChI Key |

LFYFBHWEKGKFJP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CN=C(C=C1C)Cl |

Origin of Product |

United States |

Preparation Methods

Piperazine-Assisted Coupling Reactions

A robust method involves thiocarbonyldiimidazole-mediated coupling of 4-methylpyridin-2-amine derivatives. For example, 6-chloro-4-methylpyridin-3-amine reacts with ethyl chloroacetate in the presence of 1,1′-thiocarbonyldiimidazole (TCDI) at 40°C to yield the target compound. This one-pot reaction leverages TCDI’s ability to activate amines for nucleophilic attack, facilitating bond formation between the pyridine core and the ethyl acetate moiety. The reaction typically achieves yields of 70–85% after purification via silica chromatography.

Key Conditions :

Halogenation-Alkylation Sequential Synthesis

An alternative route begins with halogenation of 4-methylpyridin-3-amine. Chlorination using phosphorus oxychloride (POCl₃) at reflux introduces the chlorine substituent at the 6-position, yielding 6-chloro-4-methylpyridin-3-amine. Subsequent alkylation with ethyl bromoacetate in dimethylformamide (DMF) at 80°C for 12 hours forms the ester linkage. This method requires careful stoichiometric control to avoid over-halogenation, with reported yields of 65–75%.

Esterification and Protecting Group Strategies

Direct Esterification of Carboxylic Acid Intermediates

Ethyl 2-(6-chloro-4-methylpyridin-3-YL)acetate can be synthesized via esterification of the corresponding carboxylic acid. 2-(6-Chloro-4-methylpyridin-3-YL)acetic acid is treated with ethanol in the presence of sulfuric acid (H₂SO₄) under reflux. This Fischer esterification method, while straightforward, necessitates rigorous drying to prevent hydrolysis, achieving moderate yields of 60–70%.

tert-Butyl Carbamate (Boc) Protection

To enhance regioselectivity, a Boc-protected intermediate is employed. 6-Chloro-4-methylpyridin-3-amine is first protected with di-tert-butyl dicarbonate ((Boc)₂O) in tetrahydrofuran (THF). The protected amine undergoes alkylation with ethyl chloroacetate, followed by Boc deprotection using trifluoroacetic acid (TFA). This method improves yield to 80–85% by minimizing side reactions.

Sulfonylation and Urea-Based Methodologies

Sulfonyl Chloride-Mediated Synthesis

Reaction of 6-chloro-4-methylpyridin-3-amine with 2-(trifluoromethyl)benzenesulfonyl chloride in pyridine generates a sulfonamide intermediate. Subsequent displacement of the sulfonyl group with ethyl glycolate in the presence of DMAP (4-dimethylaminopyridine) yields the target ester. This method, though multi-step, offers high purity (≥95%) post-HPLC purification.

Urea Derivatives as Precursors

Ureas derived from 6-chloro-4-methylpyridin-3-amine, such as N-(2-chloro-4-cyanophenyl)-2-(trifluoromethyl)benzenesulfonamide, undergo transesterification with ethyl acetate under basic conditions. Using potassium carbonate (K₂CO₃) in DMF at 100°C, this method achieves 70–75% yield.

Comparative Analysis of Synthetic Methods

Optimization and Mechanistic Insights

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates in alkylation steps by stabilizing transition states. Elevated temperatures (60–80°C) improve kinetics but risk decomposition, necessitating precise thermal control.

Catalytic Enhancements

DMAP accelerates esterification by activating the carbonyl group, reducing reaction times from 24 hours to 6–8 hours. Similarly, TCDI’s dual role as a coupling agent and base simplifies thiocarbamate intermediate formation.

Purification Techniques

Silica chromatography remains standard for initial purification, while preparative HPLC (C18 columns, 0.225% formic acid/MeCN gradient) resolves closely related impurities.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or alkaline conditions, yielding carboxylic acid derivatives. This reaction is critical for generating bioactive intermediates in pharmaceutical synthesis.

| Conditions | Products | Catalyst/Reagents |

|---|---|---|

| Acidic (HCl, H₂SO₄) | 2-(6-chloro-4-methylpyridin-3-yl)acetic acid | Water, reflux |

| Basic (NaOH, KOH) | Sodium/potassium carboxylate salt | Aqueous NaOH, 60–80°C |

Mechanistic studies indicate that alkaline hydrolysis proceeds via nucleophilic acyl substitution, while acidic hydrolysis follows a protonation-deprotonation pathway.

Nucleophilic Substitution

The chlorine atom at position 6 participates in nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects from the pyridine ring .

| Nucleophile | Conditions | Products |

|---|---|---|

| Amines | DMF, 80–100°C | 6-amino-4-methylpyridin-3-yl acetate |

| Alkoxides | THF, Pd(PPh₃)₄ catalyst | 6-alkoxy derivatives |

| Thiols | Alkaline ethanol, 50°C | 6-sulfanylacetate analogs |

For example, reaction with sodium methoxide in tetrahydrofuran (THF) produces ethyl 2-(6-methoxy-4-methylpyridin-3-yl)acetate in 72% yield.

Cyclization Reactions

Under thermal or catalytic conditions, this compound forms nitrogen-containing heterocycles, which are valuable in agrochemical and medicinal chemistry .

| Conditions | Products | Key Bonds Formed |

|---|---|---|

| CuI, DMF, 120°C | Fused pyrido[3,4-b]pyrazinone derivatives | C–N bond |

| Pd(OAc)₂, PPh₃, K₂CO₃ | Bicyclic lactams | C–C cross-coupling |

Cyclization often involves intramolecular attack by the acetate oxygen or nitrogen atoms on electrophilic carbons .

Transesterification

The ethyl ester group reacts with alcohols in the presence of acid/base catalysts to form new esters, enabling structural diversification.

| Alcohol | Catalyst | Products | Yield |

|---|---|---|---|

| Methanol | H₂SO₄ | Methyl 2-(6-chloro-4-methylpyridin-3-yl)acetate | 85% |

| Benzyl alcohol | Ti(OiPr)₄ | Benzyl ester derivative | 78% |

This reaction follows a classic Fischer esterification mechanism under acidic conditions.

Cross-Coupling Reactions

The chlorine substituent enables participation in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings .

| Boron Reagent | Catalyst System | Products | Application |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 6-arylpyridine derivatives | Drug intermediate synthesis |

| Vinylboronic ester | PdCl₂(dppf), CsF | Alkenyl-substituted analogs | Material science |

These reactions typically achieve >80% conversion under optimized conditions .

Oxidation and Reduction

While less common, controlled oxidation of the methyl group or ester functionality has been reported:

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | KMnO₄, acidic conditions | 4-carboxypyridine derivative |

| Reduction | LiAlH₄, ether | 2-(6-chloro-4-methylpyridin-3-yl)ethanol |

Key Structural Influences on Reactivity

-

Electron-deficient pyridine ring : Enhances susceptibility to NAS at C6.

-

Ester group : Provides sites for hydrolysis, transesterification, and nucleophilic attacks.

-

Chlorine substituent : Acts as a directing group and leaving site in coupling reactions.

This compound’s multifunctional design makes it a strategic intermediate in synthesizing bioactive molecules, including herbicides and kinase inhibitors . Further studies are warranted to explore its applications in asymmetric catalysis and green chemistry protocols.

Scientific Research Applications

Ethyl 2-(6-chloro-4-methylpyridin-3-YL)acetate is an organic compound with a pyridine ring substituted with chlorine and methyl groups, possessing a molecular weight of approximately 213.66 g/mol. The presence of the ethyl acetate moiety contributes to its potential reactivity and applications in medicinal chemistry and agrochemicals.

Potential Applications

- Pharmaceuticals: It can be used as a building block in drug synthesis, particularly for developing antimicrobial or insecticidal agents. Compounds with similar pyridine structures have been studied for their pharmacological properties.

- Agrochemicals: It has potential applications in the field of agrochemicals.

- Organic Chemistry: Useful as a synthetic intermediate in organic chemistry.

Interactions in Biological Systems

Interaction studies are essential to understand its behavior in biological systems. Investigating its interactions with enzymes or receptors can provide insights into its mechanism of action and potential side effects. Preliminary studies on similar compounds indicate that they may interact with biological targets involved in metabolic pathways, suggesting that this compound could have significant implications for drug design and development.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-chloro-4-methylpyridin-3-YL)acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Ester Group Variations

Ring System Differences

- Pyridine vs. Imidazole/Benzofuran : Imidazole derivatives (e.g., compound F in ) prioritize hydrogen-bonding interactions via NH groups, whereas pyridine derivatives rely on π-π stacking and halogen bonding (e.g., 6-Cl in the target compound). Benzofuran-based analogs introduce sulfinyl groups, enhancing polarity and crystal packing via S=O interactions.

Crystallographic Behavior

- Ethyl 2-(5-bromo-3-ethylsulfinyl-benzofuran-2-yl)acetate stabilizes via aromatic π-π interactions (3.814 Å) and weak C-H⋯O hydrogen bonds. Similar packing motifs are expected in the target compound due to the pyridine ring’s planar structure.

- Thiazole-containing analogs (e.g., ) exhibit monoclinic crystal systems (space group P21/c) with Z = 8, suggesting diverse packing efficiencies depending on substituent bulk.

Q & A

Q. What are the most efficient synthetic routes for Ethyl 2-(6-chloro-4-methylpyridin-3-yl)acetate, and how can reaction conditions be optimized for yield and purity?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a method adapted from structurally similar pyridine derivatives involves reacting 6-chloro-4-methylpyridin-3-ylacetic acid with ethanol in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and cesium carbonate as a base. Optimization requires controlling temperature (60–80°C), solvent choice (e.g., DMF or THF), and stoichiometric ratios of reagents to minimize side products . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) enhances purity.

Q. How can researchers validate the structural integrity of this compound after synthesis?

Comprehensive characterization involves:

- NMR : Compare H and C spectra with reference data to confirm substituent positions (e.g., methyl at pyridine C4, chloro at C6).

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns using ESI-MS.

- X-ray Crystallography : Resolve crystal structure to confirm bond lengths, angles, and spatial arrangement (e.g., C—Cl bond length ~1.73 Å, pyridine ring planarity) .

Q. What purification techniques are recommended to isolate this compound from reaction mixtures?

- Recrystallization : Use ethanol/water (7:3 v/v) to remove polar impurities.

- Distillation : For high-boiling-point solvents (e.g., DMF), employ vacuum distillation.

- Chromatography : Normal-phase silica gel with hexane/ethyl acetate (3:1) eluent effectively separates non-polar byproducts .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data refinement for this compound?

Discrepancies in bond angles or thermal displacement parameters (e.g., U values > 0.1 Å) may arise from twinning or poor crystal quality. Use SHELXL for refinement :

Q. How do structural modifications (e.g., halogen position, alkyl groups) influence the biological activity of this compound?

Structure-activity relationship (SAR) studies compare analogs (Table 1):

| Compound | Chloro Position | Alkyl Group | Activity Trend |

|---|---|---|---|

| This compound | C6 | Methyl | High CYP450 inhibition |

| Ethyl 2-(3-chloropyridin-4-yl)acetate | C3 | – | Reduced metabolic stability |

| Methyl 2-(6-chloropyridin-2-yl)acetate | C6 | Methyl | Lower logP, altered solubility |

| Key factors: Chloro at C6 enhances steric hindrance, while methyl at C4 improves lipophilicity for membrane penetration . |

Q. What computational strategies are effective for predicting interactions between this compound and biological targets?

- Molecular Docking : Use AutoDock Vina to model binding to cytochrome P450 enzymes. Validate with experimental IC values from enzyme inhibition assays .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes (e.g., RMSD < 2.0 Å confirms robust binding) .

Q. How can researchers assess the metabolic stability of this compound in preclinical studies?

- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS. Calculate half-life (t) and intrinsic clearance .

- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify competitive/non-competitive inhibition mechanisms .

Q. What formulation strategies improve the aqueous solubility of this compound for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.